Cas no 106006-85-3 ((R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide)
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Chemical and Physical Properties
Names and Identifiers
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- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- (R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
- Propanamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-, (R)-
- Propanamide,N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide
- Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-
- MFCD07369802
- DTXSID40649598
- AKOS016844238
- A13954
- SCHEMBL8204692
- 1217680-69-7
- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide
- 106006-85-3
- (R)-N-(2-amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide, AldrichCPR
- CS-0148267
- Propanamide, N-[(6R)-2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl]
- AS-35356
- GU29WTP5CG
- A936056
- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propionamide
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, (R)-
- (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide
- Pramipexole Impurity 2
-
- MDL: MFCD07369802
- Inchi: 1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
- InChI Key: VVPFOYOFGUBZRY-ZCFIWIBFSA-N
- SMILES: S1C(N)=NC2=C1C[C@@H](CC2)NC(CC)=O
Computed Properties
- Exact Mass: 225.09400
- Monoisotopic Mass: 225.09358328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.2
- Topological Polar Surface Area: 96.2Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 96.25000
- LogP: 2.08090
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A631045-10mg |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A631045-50mg |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A631045-100mg |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Alichem | A059005716-1g |
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 1g |
$370.44 | 2023-09-04 | |
| Alichem | A059005716-5g |
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 5g |
$1069.12 | 2023-09-04 | |
| Fluorochem | 040722-100mg |
R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 97% | 100mg |
£80.00 | 2022-02-28 | |
| Fluorochem | 040722-250mg |
R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 97% | 250mg |
£169.00 | 2022-02-28 | |
| Fluorochem | 040722-1g |
R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide |
106006-85-3 | 97% | 1g |
£524.00 | 2022-02-28 | |
| Chemenu | CM121997-1g |
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 1g |
$312 | 2021-06-09 | |
| Chemenu | CM121997-1g |
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide |
106006-85-3 | 95% | 1g |
$*** | 2023-04-03 |
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Suppliers
(R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (R)-N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)-propionamide
Compound CAS No. 106006-85-3: (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide
The compound (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide with CAS No. 106006-85-3 is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are widely studied for their versatile applications in drug discovery and material science. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, making it highly aromatic and potentially bioactive.
Recent studies have highlighted the importance of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide in the development of novel therapeutic agents. Its unique structure allows for diverse functionalization, enabling researchers to explore its potential as an antimicrobial agent, anti-inflammatory drug, or even a neuroprotective compound. The presence of the amino group (-NH2) and the propionamide moiety in its structure contributes to its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for drug design.
One of the key aspects of this compound is its stereochemistry. The (R) configuration at the chiral center indicates that this molecule exists as a single enantiomer, which is crucial for its pharmacological activity. Stereoisomerism plays a pivotal role in drug efficacy and safety, as different enantiomers can exhibit varying biological effects. For instance, the (R)-enantiomer may show superior activity compared to its (S)-counterpart due to better binding affinity with target proteins.
The synthesis of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide involves a series of well-established organic reactions. The starting material typically includes a substituted benzothiazole derivative, which undergoes amide bond formation with an appropriate amino acid derivative. This process often employs coupling agents like EDCI or HATU to facilitate the reaction. The stereochemistry is controlled during the synthesis step to ensure the formation of the desired (R)-enantiomer.
In terms of physical properties, this compound exhibits a melting point range that is consistent with its molecular weight and structural complexity. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for both analytical characterization and preclinical testing.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide with greater accuracy. Molecular docking studies have revealed potential binding sites on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its anti-inflammatory properties. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, further enhancing our understanding of its chemical behavior.
The application of this compound extends beyond pharmaceuticals; it has also shown promise in agrochemicals and materials science. For instance, derivatives of this compound have been investigated for their potential as fungicides or herbicides due to their ability to inhibit key enzymes involved in plant pathogenesis. Furthermore, its structural versatility makes it a candidate for designing advanced materials with unique optical or electronic properties.
In conclusion, (R)-N-(2-Amino-4,5,6,7-Tetrahydrobenzothiazol-6-yl)Propionamide is a multifaceted compound with significant potential across various scientific domains. Its unique structure, stereochemistry-controlled synthesis, and diverse functionalization options make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it stands at the forefront of innovation in modern chemistry.
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